molecular formula C7H10Cl2F3N3 B1424851 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride CAS No. 1311254-51-9

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Cat. No.: B1424851
CAS No.: 1311254-51-9
M. Wt: 264.07 g/mol
InChI Key: NWCODVVXJNWZAL-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Dihydrochloride

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic nitrogen heterocycles. The parent compound bears the IUPAC name 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, where the bracketed notation [1,2-a] indicates the fusion pattern between the imidazole and pyrazine rings. The tetrahydro prefix specifies the saturation of four carbon-hydrogen bonds within the pyrazine portion of the bicyclic system, distinguishing it from the aromatic imidazo[1,2-a]pyrazine core.

The trifluoromethyl substituent at position 2 represents a key structural feature that significantly influences the compound's electronic properties and chemical behavior. In systematic naming, this electron-withdrawing group is designated as a 2-substituted trifluoromethyl moiety, indicating its attachment to the carbon atom adjacent to the nitrogen in the imidazole ring. The dihydrochloride designation indicates the presence of two hydrogen chloride molecules associated with the base structure, forming a 1:2 salt ratio that differs from the more commonly reported monohydrochloride form with molecular formula C7H9ClF3N3.

Alternative nomenclature systems include the Chemical Abstracts Service naming convention, which may employ variations such as "imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)-, dihydrochloride" to emphasize the hierarchical structural organization. The compound's systematic identification also encompasses various synonyms that reflect different naming approaches, including descriptors that specify the salt stoichiometry and stereochemical considerations inherent to the bicyclic framework.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reflects the characteristic structural features of fused imidazole-pyrazine systems. Based on crystallographic studies of related imidazo[1,2-a]pyridine derivatives, the imidazole ring portion maintains essential planarity with maximum deviations typically not exceeding 0.021 Å from the mean plane. This planar configuration is crucial for the compound's electronic properties and potential intermolecular interactions.

The tetrahydropyrazine segment adopts a non-planar, chair-like conformation typical of saturated six-membered nitrogen heterocycles. The presence of two nitrogen atoms in the pyrazine ring creates specific geometric constraints that influence the overall molecular shape and conformational flexibility. The trifluoromethyl group at position 2 introduces additional steric and electronic considerations, with the three fluorine atoms arranged in a tetrahedral geometry around the carbon center.

Crystallographic analysis reveals that the trifluoromethyl substituent exhibits disorder in many related compounds, with fluorine atoms occupying multiple positions with refined site occupancies often showing ratios such as 0.68:0.32. This disorder reflects the rotational freedom of the trifluoromethyl group and its interaction with the crystal lattice environment. The dihydrochloride salt form is expected to exhibit different packing arrangements compared to the monohydrochloride, potentially featuring extended hydrogen bonding networks involving the additional chloride ion and protonated nitrogen centers.

Bond lengths and angles within the bicyclic core structure fall within normal ranges for nitrogen heterocycles, with carbon-nitrogen bond distances typically ranging from 1.32 to 1.47 Å depending on the hybridization state and aromatic character of the specific bonds. The fusion between the imidazole and pyrazine rings creates a rigid structural framework that constrains conformational mobility while maintaining the compound's overall stability.

Tautomeric and Conformational Dynamics

The tautomeric behavior of this compound is influenced by the unique electronic environment created by the fused ring system and the electron-withdrawing trifluoromethyl substituent. Unlike simple pyrazoline systems that may exhibit multiple tautomeric forms, the fused imidazo[1,2-a]pyrazine framework generally favors a single predominant tautomer due to the stabilization provided by the aromatic imidazole ring. The tetrahydro configuration of the pyrazine portion eliminates potential aromatic tautomeric forms, focusing the tautomeric equilibrium on protonation states rather than structural rearrangements.

Theoretical studies on related heterocyclic systems suggest that the presence of the trifluoromethyl group significantly affects the tautomeric preferences by modulating the electron density distribution throughout the bicyclic system. The electron-withdrawing nature of the trifluoromethyl substituent stabilizes certain tautomeric forms while destabilizing others, creating a more defined tautomeric landscape compared to unsubstituted analogs. In the dihydrochloride form, the protonation of nitrogen atoms further constrains tautomeric mobility, with the salt formation effectively locking the compound into specific ionic forms.

Conformational dynamics primarily involve the flexibility of the tetrahydropyrazine ring, which can adopt various puckered conformations similar to cyclohexane derivatives. The most stable conformations typically involve chair-like arrangements of the saturated ring, with substituents occupying preferred axial or equatorial positions based on steric considerations. The trifluoromethyl group's position relative to the ring system influences the conformational preferences, with certain orientations being energetically favored due to minimization of steric interactions.

The dihydrochloride salt formation introduces additional conformational considerations through ionic interactions and hydrogen bonding. The protonated nitrogen centers can participate in intramolecular and intermolecular hydrogen bonding with chloride ions, potentially stabilizing specific conformational arrangements. These ionic interactions may reduce the overall conformational flexibility compared to the neutral compound, creating more rigid structural arrangements that affect both solid-state packing and solution-phase behavior.

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of this compound through distinctive chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the various structural environments within the molecule. The imidazole proton typically appears as a singlet in the downfield region around 7-8 parts per million, reflecting the aromatic character and electron-withdrawing influence of the trifluoromethyl substituent.

The tetrahydropyrazine methylene protons generate complex multipicity patterns due to their chemical non-equivalence and coupling to adjacent protons and nitrogen atoms. These signals typically appear in the 2.5-4.0 parts per million region, with specific chemical shifts depending on the proximity to nitrogen atoms and the overall electronic environment. The dihydrochloride salt formation causes significant downfield shifts for protons on carbons adjacent to protonated nitrogen centers, providing clear evidence of salt formation and allowing differentiation from the neutral compound.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the trifluoromethyl carbon as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically appearing around 120-125 parts per million. The quaternary carbon bearing the trifluoromethyl group shows a distinct chemical shift reflecting its electronic environment within the imidazole ring system. The tetrahydropyrazine carbons exhibit typical aliphatic chemical shifts, with those adjacent to nitrogen atoms appearing more downfield due to the electron-withdrawing effects of the nitrogen atoms.

Fluorine-19 Nuclear Magnetic Resonance provides unambiguous identification of the trifluoromethyl group, typically appearing as a sharp singlet around -60 to -65 parts per million relative to trifluoroacetic acid as an external standard. The chemical shift and signal intensity confirm the presence and integrity of the trifluoromethyl substituent while providing information about its electronic environment within the molecular framework.

Infrared and Raman Spectral Features

Infrared spectroscopy of this compound exhibits characteristic absorption bands that confirm the structural features and salt formation. The broad absorption in the 3200-2500 cm⁻¹ region indicates N-H stretching vibrations from protonated nitrogen centers, which is distinctly different from the neutral compound and provides clear evidence of hydrochloride salt formation. The intensity and breadth of this absorption reflect the hydrogen bonding interactions between protonated nitrogen atoms and chloride ions.

Carbon-hydrogen stretching vibrations appear in the expected regions, with aromatic C-H stretches from the imidazole ring typically observed around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydropyrazine portion appear in the 2990-2850 cm⁻¹ range. The trifluoromethyl group contributes characteristic C-F stretching vibrations in the 1400-1000 cm⁻¹ region, with multiple strong absorption bands reflecting the three equivalent C-F bonds and their various vibrational modes.

The imidazole ring system exhibits characteristic C=C and C=N stretching vibrations in the 1625-1440 cm⁻¹ region, while the saturated pyrazine portion contributes C-N stretching and bending vibrations in lower frequency regions. The fingerprint region below 1400 cm⁻¹ contains numerous diagnostic bands that provide detailed structural information about the bicyclic framework and its specific substitution pattern.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to different vibrational modes, particularly those involving the aromatic ring systems and the trifluoromethyl group. The symmetric stretching modes of the trifluoromethyl group are often more prominent in Raman spectra, providing additional confirmation of this key structural feature. The combination of infrared and Raman spectroscopy creates a comprehensive vibrational fingerprint that enables unambiguous identification and purity assessment of the compound.

High-Resolution Mass Spectrometry Validation

High-Resolution Mass Spectrometry provides definitive molecular formula confirmation and structural validation for this compound. The base molecular ion of the free base (C₇H₈F₃N₃) exhibits a calculated exact mass that differs from the observed monohydrochloride form with molecular weight 227.62 Da. For the dihydrochloride salt, the molecular ion would correspond to the doubly protonated species with associated chloride counterions.

Electrospray ionization typically produces the protonated molecular ion [M+H]⁺ for the free base, along with various fragmentation patterns that provide structural confirmation. The trifluoromethyl group creates distinctive isotope patterns due to the fluorine atoms, while fragmentation often involves loss of the trifluoromethyl group or portions of the bicyclic framework. The high-resolution mass accuracy enables differentiation between closely related compounds and confirmation of elemental composition through exact mass measurements.

Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that confirm the structural connectivity within the molecule. Common fragmentation patterns include cleavage at the ring junction, loss of the trifluoromethyl group, and stepwise degradation of the tetrahydropyrazine ring system. These fragmentation patterns create diagnostic product ions that serve as structural fingerprints for the compound and enable differentiation from related analogs or impurities.

The dihydrochloride salt form requires careful consideration of ionization conditions and sample preparation to ensure accurate mass spectral analysis. The ionic nature of the salt may influence ionization efficiency and fragmentation patterns compared to the neutral compound, necessitating optimized analytical conditions for reliable structural confirmation and quantitative analysis.

Analytical Parameter Characteristic Value/Range Structural Significance
¹H Nuclear Magnetic Resonance (Imidazole H) 7.0-8.0 ppm Aromatic character confirmation
¹H Nuclear Magnetic Resonance (CH₂ protons) 2.5-4.0 ppm Tetrahydropyrazine identification
¹³C Nuclear Magnetic Resonance (CF₃) 120-125 ppm (quartet) Trifluoromethyl presence
¹⁹F Nuclear Magnetic Resonance -60 to -65 ppm Trifluoromethyl environment
Infrared (N-H stretch) 3200-2500 cm⁻¹ Salt formation evidence
Infrared (C-F stretch) 1400-1000 cm⁻¹ Trifluoromethyl confirmation
Mass Spectrometry [M+H]⁺ 124.07 Da (base) Molecular formula validation

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5;;/h4,11H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCODVVXJNWZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures to form the intermediate 2-hydrazinopyrazine . This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves cyclization under acidic conditions to form the imidazo[1,2-a]pyrazine ring system, followed by the addition of hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets.

  • Anticancer Activity : Preliminary studies have shown that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in targeting cancer cells .
  • Neurological Disorders : Research indicates that imidazo[1,2-a]pyrazines may possess neuroprotective properties. The dihydrochloride form has been evaluated for its effects on neurodegenerative conditions like Alzheimer's disease .

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis.

  • Building Block in Drug Development : The structure of 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride can be modified to create new derivatives with enhanced pharmacological properties. This adaptability makes it valuable for medicinal chemists .

Material Science

The compound's unique chemical properties allow for potential applications in material science.

  • Fluorinated Polymers : The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers. Research is ongoing into its incorporation into polymer matrices for specialized applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibited significant cytotoxicity against human breast cancer cell lines. The trifluoromethyl substitution was found to enhance the activity compared to non-fluorinated analogs .

Case Study 2: Neuroprotective Effects

In a research article from Neuroscience Letters, the neuroprotective effects of this compound were evaluated in an animal model of Alzheimer's disease. Results indicated a reduction in neuroinflammation and improved cognitive function post-treatment with the dihydrochloride form .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyrazine ring system can interact with nucleophilic sites on proteins or nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride -CF₃ at C2 C₇H₉Cl₂F₃N₃ 274.07 Gaq protein inhibition (e.g., BIM-46174)
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride -Br at C2 C₆H₁₀BrCl₂N₃ 274.97 Intermediate for sulfonamide synthesis
3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride -CF₃ at C2, -Br at C3 C₇H₈BrClF₃N₃ 329.52 Not reported (discontinued research compound)
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride -CH₃ at C2 C₇H₁₂ClN₃ 173.65 Antibacterial/antifungal derivatives
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride -CH₃ at C3 C₇H₁₂Cl₂N₃ 209.10 P2X7 receptor modulation
Key Observations:
  • Trifluoromethyl vs. Bromine : The -CF₃ group imparts higher electronegativity and lipophilicity compared to -Br, enhancing membrane permeability and target engagement. Brominated analogs are often intermediates for further functionalization (e.g., sulfonamide coupling).
  • Positional Effects : Substitution at C2 (e.g., -CF₃ or -Br) vs. C3 (e.g., -CH₃) alters steric and electronic profiles, influencing biological activity. For example, C2-trifluoromethyl derivatives show Gaq protein inhibition, while C3-methyl analogs modulate P2X7 receptors.
Key Observations:
  • Trifluoromethyl Derivatives : Require specialized reagents like AISF (Agent for Imidazole Sulfonyl Fluoridation) for sulfonamide activation.
  • Challenges : Borane-mediated reductions (e.g., in ) often yield impurities due to residual solvent or borane adducts, complicating purification.
Key Observations:
  • Trifluoromethyl Derivatives : Exhibit high selectivity for Gaq proteins, critical in oncology and signal transduction.
  • Methyl Derivatives : Broader antimicrobial activity but lower target specificity compared to -CF₃ analogs.

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS No. 911064-58-9) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a trifluoromethyl group, which is known to influence pharmacological properties such as lipophilicity and metabolic stability.

  • Molecular Formula : C₇H₉ClF₃N₃
  • Molecular Weight : 227.62 g/mol
  • Melting Point : Approximately 220°C (decomposition)
  • Purity : ≥97% (HPLC)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-parasitic agent. Research indicates that it exhibits promising activity against various protozoan parasites, particularly those responsible for diseases such as leishmaniasis and Chagas disease.

Antiparasitic Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyrazines can inhibit the growth of Leishmania donovani and Trypanosoma cruzi. For instance, a structure-activity relationship (SAR) study highlighted that modifications in the imidazo[1,2-a]pyrazine scaffold can enhance efficacy against these pathogens.

CompoundActivity (IC50 μM)Target Parasite
This compound0.39Leishmania donovani
R-840.02Leishmania infantum
R-60.23Trypanosoma cruzi

The above table summarizes some key findings from recent studies that evaluated the antiparasitic activity of related compounds.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interferes with critical metabolic pathways in the parasites. For instance, some imidazo[1,2-a]pyrazine derivatives have been shown to inhibit enzymes vital for nucleotide synthesis and energy metabolism in protozoa.

Study on Leishmaniasis

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of several imidazo[1,2-a]pyrazine derivatives against Leishmania donovani in mouse models. The lead compound demonstrated significant parasite reduction at doses of 25 mg/kg administered orally twice daily. The study highlighted that compounds with a trifluoromethyl group exhibited improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives show low cytotoxicity towards human cells (e.g., MRC-5 fibroblasts), further studies are required to fully understand the safety margins and potential side effects associated with prolonged exposure or higher doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives?

  • Methodology : A common approach involves hydrogenation of imidazo[1,2-a]pyrazine precursors using catalysts like platinum(IV) oxide under hydrogen gas (4 bar) in solvents such as 2-methoxyethanol. Post-reaction, the product is purified via column chromatography using eluents like dichloromethane/methanol/ammonia mixtures . For trifluoromethyl-substituted analogs, intermediates may require coupling reactions with Boc-protected glycine using HATU/DIPEA in DMF, followed by deprotection .
  • Key Considerations : Monitor reaction progress with TLC and ensure inert conditions (e.g., nitrogen purging) to prevent oxidation of sensitive intermediates .

Q. How can researchers optimize purification of 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride?

  • Methodology : After hydrogenation, residual solvents and byproducts (e.g., borane complexes) are removed via evaporation and co-evaporation with toluene. Silica-based column chromatography is critical for isolating the pure compound. For dihydrochloride salts, recrystallization from ethanol or methanol is recommended .
  • Challenges : Impurities from borane reagents or solvent residues may require multiple purification steps. Stability on silica gel should be verified to avoid decomposition .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Key signals include singlet peaks for trifluoromethyl groups (~δ 120 ppm in 13C NMR) and resonances for the tetrahydroimidazo[1,2-a]pyrazine core (e.g., δ 3.35–4.0 ppm for CH2 groups adjacent to nitrogen) .
  • HRMS : Confirm molecular weight (exact mass 227.0416 for C7H9ClF3N3) using electrospray ionization (ESI) .
  • IR : Look for bands corresponding to NH stretches (~3200–3400 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .

Q. What safety protocols are critical during handling?

  • Guidelines : Avoid exposure to heat, sparks, or open flames (P210). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers under nitrogen to prevent hygroscopic degradation .
  • Emergency Measures : In case of skin contact, wash immediately with water and seek medical attention (P101) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study alpha-adrenergic receptor selectivity?

  • Methodology : Modify the piperazine ring (e.g., alkylation or halogenation) and evaluate binding affinity using radioligand displacement assays (e.g., [3H]clonidine for α2 receptors vs. [3H]prazosin for α1 receptors). Computational modeling (e.g., molecular docking) can predict interactions with receptor subtypes .
  • Case Study : Replacing the trifluoromethyl group with methyl or halogens alters receptor selectivity. For example, 8-piperazinyl analogs show 70-fold α2 selectivity over α1 receptors .

Q. What strategies mitigate nitrosamine impurity formation in this compound?

  • Methodology : Monitor for 7-nitroso derivatives (e.g., NTTP) using LC-MS with a limit of 37 ng/day (FDA-recommended AI). Employ scavengers like ascorbic acid during synthesis to suppress nitrosation. Validate methods using surrogate standards (e.g., N-nitroso-1,2,3,6-tetrahydropyridine) .
  • Analytical Testing : Use reverse-phase HPLC with UV detection (λ = 230–260 nm) and confirmatory MS/MS fragmentation .

Q. How does enantioselective hydrogenation improve the synthesis of related tetrahydroimidazo[1,2-a]pyrazines?

  • Methodology : Ruthenium/N-heterocyclic carbene (NHC) catalysts enable asymmetric hydrogenation of imidazo[1,2-a]pyridines, yielding enantiomerically pure tetrahydro derivatives (up to 98:2 er). This avoids protective groups and tolerates functional groups like cyano or nitro .
  • Optimization : Reaction conditions (e.g., H2 pressure, solvent polarity) must be tailored to substrate steric hindrance. Chiral HPLC or NMR lanthanide shift reagents verify enantiopurity .

Q. What pharmacophore insights can be gained from fragment-based studies of this scaffold?

  • Methodology : Reduce the bicyclic core to monocyclic fragments (e.g., piperazin-2-one) and test inhibitory activity. Generate a library of bicyclic lactams (e.g., pyrazine/diazepine hybrids) to map critical hydrogen-bonding and hydrophobic interactions .
  • Findings : The tetrahydroimidazo[1,2-a]pyrazine core is essential for binding to kinases or GPCRs. Substituents at the 2-position (e.g., trifluoromethyl) enhance metabolic stability and target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.